3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- CDK2 Inhibition : CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed and synthesized a new set of small molecules featuring pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds as novel CDK2 inhibitors . These compounds demonstrated significant cytotoxic activities against cancer cell lines, including MCF-7, HCT-116, and HepG-2.
- Dual Activity : Compound 14 exhibited potent dual activity against cancer cell lines and CDK2, making it a promising candidate for further investigations .
- A novel series of pyrazolo[3,4-d]pyrimidine compounds (including 12a–d) demonstrated significant anticancer activity against breast cancer cell lines MDA-MB-468 and T-47D .
- Compound 14 exerted a significant alteration in cell cycle progression and induced apoptosis within HCT cells .
Cancer Treatment
Anticancer Properties
Cell Cycle Alteration and Apoptosis Induction
Synthesis and Pharmacological Evaluation
Mechanism of Action
Target of Action
Compounds similar to “3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” often target protein kinases, which play active roles in signal transduction pathways in human cells .
Mode of Action
These compounds typically inhibit the activity of their target proteins, preventing them from catalyzing the phosphorylation processes in cells .
Biochemical Pathways
By inhibiting protein kinases, these compounds can affect various cellular activities such as cell division, survival, and apoptosis .
Result of Action
The inhibition of protein kinases can lead to the suppression of cancer cell proliferation, making these compounds potential therapeutic options for cancer treatment .
properties
IUPAC Name |
3-benzyl-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-27-15-19(22(29)25-13-12-16-8-10-18(32-2)11-9-16)20-21(27)23(30)28(24(31)26-20)14-17-6-4-3-5-7-17/h3-11,15H,12-14H2,1-2H3,(H,25,29)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKPBHFIYGAMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NCCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
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